molecular formula C11H12O2 B8426943 3-[(1-Methylprop-2-enyl)oxy]benzaldehyde

3-[(1-Methylprop-2-enyl)oxy]benzaldehyde

Cat. No. B8426943
M. Wt: 176.21 g/mol
InChI Key: BHZZWPQWHIIUTB-UHFFFAOYSA-N
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Patent
US08114887B2

Procedure details

Added DEAD (0.964 mL, 6.142 mmole) dropwise to a solution of triphenylphosphine (0.1.611 g, 6.142 mmole), 3-buten-2-ol (Fluka, 0.423 mL, 4.91 mmole), and 3-hydroxy benzaldehyde (0.5 g, 4.09 mmole) in 10 mL dry THF, at rt, under Argon. After 10 min, the reaction was concentrated in vacuo and was purified on a 35 g Redisep column eluting with a gradient of 5%-30% EtOAc in hexanes.
Name
Quantity
0.964 mL
Type
reactant
Reaction Step One
Quantity
6.142 mmol
Type
reactant
Reaction Step One
Quantity
0.423 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:32][CH:33]([OH:36])[CH:34]=[CH2:35].O[C:38]1[CH:39]=[C:40]([CH:43]=[CH:44][CH:45]=1)[CH:41]=[O:42]>C1COCC1>[CH3:32][CH:33]([O:36][C:38]1[CH:39]=[C:40]([CH:43]=[CH:44][CH:45]=1)[CH:41]=[O:42])[CH:34]=[CH2:35]

Inputs

Step One
Name
Quantity
0.964 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
6.142 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.423 mL
Type
reactant
Smiles
CC(C=C)O
Name
Quantity
0.5 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was purified on a 35 g Redisep column
WASH
Type
WASH
Details
eluting with a gradient of 5%-30% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC(C=C)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.